molecular formula C15H16N4OS B12130425 5-[(2,5-Dimethylphenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

5-[(2,5-Dimethylphenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12130425
M. Wt: 300.4 g/mol
InChI Key: ZOKJTBOMNGKFGD-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylphenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a dimethylphenyl group, a furyl group, and a triazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethylphenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dimethylbenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 2-furyl hydrazine to form the triazole ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethylphenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-[(2,5-Dimethylphenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethylphenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

    5-(2-Furyl)-1,2,4-triazole: A compound with a similar structure but lacking the dimethylphenyl group.

    2,5-Dimethylphenyl derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness

5-[(2,5-Dimethylphenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is unique due to its combination of a dimethylphenyl group, a furyl group, and a triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler triazole derivatives or other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H16N4OS/c1-10-5-6-11(2)12(8-10)9-21-15-18-17-14(19(15)16)13-4-3-7-20-13/h3-8H,9,16H2,1-2H3

InChI Key

ZOKJTBOMNGKFGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

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